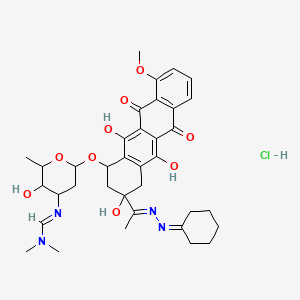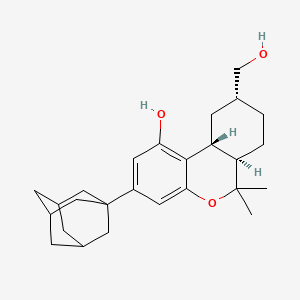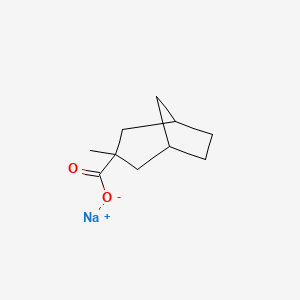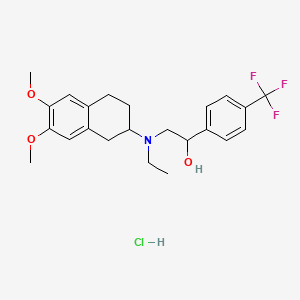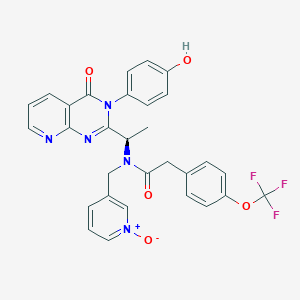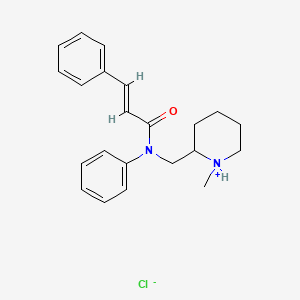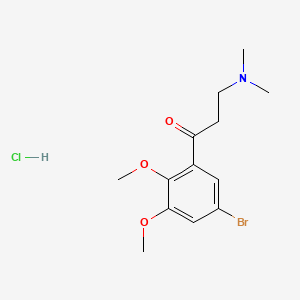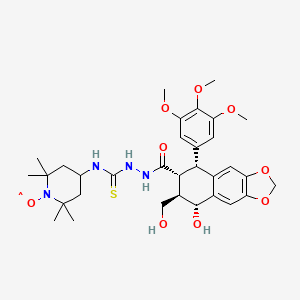
N-Podophyllic acid-N''-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Podophyllic acid-N’'-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a podophyllic acid moiety linked to a thiosemicarbazide group, which is further modified with a 2,2,6,6-tetramethyl-1-piperidinyl-oxy substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Podophyllic acid-N’'-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of Podophyllic Acid Derivative: The initial step involves the preparation of a podophyllic acid derivative through esterification or amidation reactions.
Thiosemicarbazide Formation:
Introduction of 2,2,6,6-Tetramethyl-1-Piperidinyl-Oxy Group: The final step involves the modification of the thiosemicarbazide with 2,2,6,6-tetramethyl-1-piperidinyl-oxy, which can be carried out using appropriate coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. For example, the use of micro fixed-bed reactors packed with catalysts such as platinum on carbon (Pt/C) can significantly improve reaction rates and product purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Podophyllic acid-N’'-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide group to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperidinyl-oxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
N-Podophyllic acid-N’'-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a stabilizer in polymer chemistry.
Mécanisme D'action
The mechanism of action of N-Podophyllic acid-N’'-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects.
Interaction with DNA: The compound may bind to DNA, interfering with replication and transcription processes.
Modulation of Cellular Signaling: It can modulate signaling pathways, affecting cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
N-Podophyllic acid-N’'-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide can be compared with other similar compounds to highlight its uniqueness:
N,N′-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: This compound also contains the 2,2,6,6-tetramethyl-4-piperidinyl group but differs in its overall structure and applications.
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another related compound used as a light stabilizer in polymers.
2,2,6,6-Tetramethyl-4-piperidyl Methacrylate: Used in polymer chemistry for its stabilizing properties.
These comparisons highlight the unique structural features and diverse applications of N-Podophyllic acid-N’'-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide.
Propriétés
Numéro CAS |
125654-64-0 |
|---|---|
Formule moléculaire |
C32H43N4O9S |
Poids moléculaire |
659.8 g/mol |
InChI |
InChI=1S/C32H43N4O9S/c1-31(2)12-17(13-32(3,4)36(31)40)33-30(46)35-34-29(39)26-20(14-37)27(38)19-11-22-21(44-15-45-22)10-18(19)25(26)16-8-23(41-5)28(43-7)24(9-16)42-6/h8-11,17,20,25-27,37-38H,12-15H2,1-7H3,(H,34,39)(H2,33,35,46)/t20-,25+,26-,27-/m0/s1 |
Clé InChI |
ASRWRMLCMYKYRH-JYIOINSGSA-N |
SMILES isomérique |
CC1(CC(CC(N1[O])(C)C)NC(=S)NNC(=O)[C@H]2[C@@H]([C@H](C3=CC4=C(C=C3[C@H]2C5=CC(=C(C(=C5)OC)OC)OC)OCO4)O)CO)C |
SMILES canonique |
CC1(CC(CC(N1[O])(C)C)NC(=S)NNC(=O)C2C(C(C3=CC4=C(C=C3C2C5=CC(=C(C(=C5)OC)OC)OC)OCO4)O)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


